molecular formula C9H11ClO2 B1281117 2-(chloromethyl)-1,3-dimethoxyBenzene CAS No. 71819-90-4

2-(chloromethyl)-1,3-dimethoxyBenzene

Cat. No. B1281117
CAS RN: 71819-90-4
M. Wt: 186.63 g/mol
InChI Key: WORNMIRYYMSPOY-UHFFFAOYSA-N
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Description

The compound of interest, 2-(chloromethyl)-1,3-dimethoxybenzene, is a chlorinated aromatic compound with methoxy functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated and methoxy-substituted aromatic compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1,2-dimethoxybenzene, involves the reaction of chloromethane with pyrocatechol, with factors like the ratio, pressure, and catalyst being crucial for the yield and quality of the product . Although the exact synthesis of 2-(chloromethyl)-1,3-dimethoxybenzene is not detailed, it is likely that similar methods could be adapted for its production, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(chloromethyl)-1,3-dimethoxybenzene, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, shows that methoxy groups can have different orientations with respect to the benzene ring, influencing the conjugation and overall molecular geometry . This suggests that the methoxy groups in 2-(chloromethyl)-1,3-dimethoxybenzene could similarly affect its molecular structure and reactivity.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted benzene derivatives can be quite complex. For instance, 2-chloro-1,4-dimethoxybenzene has been shown to form a cation radical during oxidation by lignin peroxidase, which then mediates further reactions such as the oxidation of anisyl alcohol . This indicates that the chloromethyl group in 2-(chloromethyl)-1,3-dimethoxybenzene could potentially participate in radical formations and subsequent chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted benzenes are influenced by the presence of electron-donating and electron-withdrawing groups. For example, the presence of a chloro substituent can affect the electron density of the aromatic ring and thus its reactivity towards electrophilic or nucleophilic attack. The methoxy groups, being electron-donating, can increase the electron density of the ring, potentially making it more reactive towards electrophiles . The solubility, boiling point, and other physical properties would also be affected by these substituents, although specific data for 2-(chloromethyl)-1,3-dimethoxybenzene is not provided in the papers.

Scientific Research Applications

Photoinduced Electron Transfer Reactions

Researchers have explored the photoinduced electron transfer reaction involving aromatic aldehydes and TDAE in the presence of chloromethyl-dimethoxybenzenes. The reaction of 1-chloromethyl-2,5-dimethoxy-3,4,6-trimethylbenzene with aromatic aldehydes, in the presence of TDAE and light catalysis, results in the formation of benzyl benzoates (Amiri-Attou et al., 2008).

Synthesis of Soluble Polymers

1,2-Dimethoxybenzene, produced through conventional chloromethylation, has been used to synthesize chloroform-soluble poly(3,4-dimethoxy-o-tolylene). This polymer exhibits significant air-oxidation resistance and potential as a redox polymer precursor (Moulay & M'zyène, 2006).

Catalysis and Reaction Kinetics

In a study on the acetylation of dimethoxybenzenes, including 1,2-, 1,3-, and 1,4-dimethoxybenzenes, researchers discovered that certain zeolites effectively catalyze these reactions, leading to the selective formation of dimethoxyacetophenones. This research contributes to our understanding of reaction mechanisms in the presence of catalysts (Moreau et al., 2000).

Molecular Structure Analysis

The molecular structure and conformational properties of 1,3-dimethoxybenzene have been investigated through gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the geometrical parameters and conformers of dimethoxybenzenes (Dorofeeva et al., 2010).

Reactivity with Free Chlorine Constituents

A study assessing the reactivity of free chlorine constituents (Cl₂, Cl₂O, and HOCl) towards aromatic ethers, including 1,3-dimethoxybenzene, reveals that the reactivity of methoxybenzenes with free available chlorine influences the formation of disinfection byproducts in water treatment processes (Sivey & Roberts, 2012).

Synthesis of Medical Intermediate Molecules

The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, starting from 1,4-dimethoxybenzene, has been reported. These intermediates are crucial in the production of medicines for psychotic and schizophrenic psychosis (Zhimin, 2003).

Safety And Hazards

The safety and hazards of 2-(chloromethyl)-1,3-dimethoxyBenzene are not directly available. However, related compounds such as chloro-2-methylpropane are known to be highly flammable and can cause severe skin burns and eye damage7.


properties

IUPAC Name

2-(chloromethyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORNMIRYYMSPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507528
Record name 2-(Chloromethyl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1,3-dimethoxyBenzene

CAS RN

71819-90-4
Record name 2-(Chloromethyl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.49 g (2.93 mmol) of 2,6-dimethoxybenzyl alcohol was dissolved in 6 ml of benzene, and the resultant solution was added with 0.41 g (3.32 mmol) of thionyl chloride at a room temperature. The thus obtained solution was then stirred for 1.5 hours at a room temperature to complete a reaction. The reacted solution was then condensed under reduced pressure to obtain a crude product of 2,6-dimethoxybenzyl chloride.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Two

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